molecular formula C14H8O2S B15248552 Anthraquinone, 1-mercapto- CAS No. 6338-09-6

Anthraquinone, 1-mercapto-

Cat. No.: B15248552
CAS No.: 6338-09-6
M. Wt: 240.28 g/mol
InChI Key: YHCIQYSVFONICB-UHFFFAOYSA-N
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Description

1-Mercaptoanthraquinone (C₁₄H₈O₂S) is a sulfur-substituted anthraquinone derivative characterized by a thiol (-SH) group at the 1-position of the anthraquinone scaffold. This functionalization imparts unique redox and coordination properties, distinguishing it from unsubstituted anthraquinone (C₁₄H₈O₂) and other derivatives.

Properties

CAS No.

6338-09-6

Molecular Formula

C14H8O2S

Molecular Weight

240.28 g/mol

IUPAC Name

1-sulfanylanthracene-9,10-dione

InChI

InChI=1S/C14H8O2S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)17/h1-7,17H

InChI Key

YHCIQYSVFONICB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercaptoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with thiol-containing reagents under specific conditions. For instance, the reaction of anthracene-9,10-dione with thiourea in the presence of a base can yield 1-mercaptoanthracene-9,10-dione .

Industrial Production Methods: Industrial production of 1-mercaptoanthracene-9,10-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Mercaptoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anthraquinone, 1-mercapto- (1-mercaptoanthracene-9,10-dione) is a chemical compound with diverse applications, particularly noted for its role in dyes, medicinal chemistry, and material science. Its unique molecular structure, featuring a mercapto group, enhances its reactivity and interaction with biological and chemical systems, making it valuable in various research fields .

Dyes and Pigments

1-Mercaptoanthraquinone serves as a precursor in the synthesis of dyes due to its vibrant color properties.

Medicinal Chemistry

Ongoing research indicates that 1-mercaptoanthraquinone has potential antimicrobial and anticancer properties. Its mechanism of action involves interactions with thiol-containing biomolecules, influencing various biochemical pathways. The compound's ability to form covalent bonds through its mercapto group enhances its reactivity with biological targets, making it a subject of interest in medicinal chemistry.

Biological Systems

Studies have revealed its capability to modulate redox states and influence cellular pathways. Its interactions with thiol-containing proteins are particularly significant in understanding its biological effects. These studies are crucial for evaluating its potential therapeutic applications.

Antioxidant Properties

Anthraquinones, in general, are bioactive natural products often found in medicinal herbs and exert antioxidant-related pharmacological actions . Several studies have highlighted the antioxidant activities of anthraquinone derivatives:

  • Cell Culture Experiments Anthraquinone derivatives can combat cisplatin-induced oxidative stress by restoring glutathione (GSH) and total antioxidant capacity (TAC) and augmenting antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPX), glutathione reductase (GR), and glutathione S-transferase (GST) . They can also prevent hydrogen peroxide (H2O2)-induced cytotoxicity by reducing nitric oxide (NO) release, lactate dehydrogenase release, and intracellular reactive oxygen species (ROS) accumulation . Additionally, they can increase the viability of H2O2-injured human umbilical vein endothelial cells (HUVECs) by modulating malondialdehyde (MDA), lactate dehydrogenase (LDH), caspase mRNA expression, NO content, nitric oxide synthase (NOS), SOD, and glutathione peroxidase (GSH-PX) .
  • In Vivo Experiments Anthraquinone derivatives can protect nerve cells, normalize synaptic damage by reducing extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, decrease ROS, and protect mitochondrial function . They can also improve cognitive deficits, increase SOD and GPX content, and decrease MDA levels and acetylcholinesterase activity, suggesting a neuroprotective effect against Alzheimer’s disease by regulating oxidative stress . Moreover, they can reduce neuronal damage related to nitric oxide production, alleviate hippocampal neuronal injury, and reduce MDA levels while increasing SOD and GPX activity in various tissues .
  • Anti-Inflammatory Activity Anthraquinones can inhibit nuclear factor-kappa B (NF-κB) activation and regulate the production of cytokines like tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6, thereby regulating the oxidative stress response . They can also increase the expression of antioxidant-related mRNAs like GPX-1, GST, and heat shock 70 kDa protein (HSP70) and protect against cigarette smoke-induced lung inflammation and oxidative damage by enhancing SOD, CAT, and GPX activities .

Other Potential Applications

Mechanism of Action

The mechanism of action of 1-mercaptoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-containing biomolecules, while the ketone groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

Table 1: Key Properties of Anthraquinone Derivatives
Compound Substituent(s) Molecular Weight (g/mol) Solubility Redox Potential (V vs. SHE) Key Applications
Anthraquinone None 208.20 Insoluble in water; soluble in ether, ethanol -0.45 to -0.65 Dyes, pulping catalysts
1-Mercaptoanthraquinone -SH at 1-position 240.28 Likely low water solubility; soluble in polar aprotic solvents (inferred) Not reported (thiols generally lower reduction potentials) SAMs, electrochemical sensors
Emodin -OH at 1,3,8-positions 270.24 Soluble in DMSO, ethanol -0.32 Anticancer, anti-inflammatory
Aloe-emodin -OH at 1,8; -CH₂OH at 3 270.24 Similar to emodin -0.28 Antiproliferative, phototoxic
Barbaloin (Aloin A) Glycosyl at 10-position 418.39 Water-soluble (glycoside) Not reported Laxative, antioxidant

Key Observations :

  • The thiol group in 1-mercaptoanthraquinone introduces sulfur-based reactivity, enabling SAM formation and metal coordination, unlike hydroxyl- or methyl-substituted derivatives .
  • Polar substituents (e.g., glycosyl in barbaloin) enhance water solubility, whereas hydrophobic groups (e.g., -CH₃ in fagopyrins) improve lipid membrane penetration .
Anticancer Potential:
  • Emodin : Inhibits tyrosine kinases and NF-κB pathways, inducing apoptosis in cancer cells .
  • Altersolanol A: A dimeric anthraquinone with selective cytotoxicity via unknown mechanisms, highlighting the role of dimerization in enhancing activity .
  • 1-Mercaptoanthraquinone: Limited direct data, but thiolated anthraquinones may modulate redox signaling or bind metalloenzymes (e.g., thioredoxin reductase) in cancer cells .
Antioxidant vs. Pro-Oxidant Effects:
  • Hydroxyl groups (e.g., in alizarin) confer antioxidant activity (93% radical scavenging), while unsubstituted anthraquinone shows minimal activity (8%) .
  • Thiol groups may act as antioxidants by scavenging free radicals or form disulfides under oxidative stress, altering bioactivity .

Biological Activity

Introduction

Anthraquinone, 1-mercapto- (also known as 1-mercaptoanthracene-9,10-dione) is a sulfur-containing organic compound with notable biological activities. Its structure features an anthraquinone backbone with a mercapto group (-SH) at the 1-position, which endows it with unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

The molecular formula of Anthraquinone, 1-mercapto- is C₁₄H₈O₂S, with a molecular weight of approximately 240.28 g/mol. The presence of both ketone and thiol functional groups allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₄H₈O₂S
Molecular Weight240.28 g/mol
Functional GroupsKetone, Thiol

Antimicrobial Activity

Research indicates that Anthraquinone, 1-mercapto- exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The mechanism involves the interaction with thiol-containing biomolecules in microbial cells, disrupting their metabolic functions.

Case Study: Antimicrobial Efficacy

A study demonstrated that 1-mercaptoanthracene-9,10-dione effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's ability to form covalent bonds with thiol groups in microbial proteins was identified as a key factor in its antimicrobial action .

Anticancer Activity

The anticancer potential of Anthraquinone, 1-mercapto- has been extensively studied. It has shown efficacy against various cancer cell lines through multiple mechanisms, including induction of apoptosis and modulation of signaling pathways.

Table 2: Anticancer Activity Overview

Cancer TypeMechanism of ActionReference
Ovarian CarcinomaDownregulation of MRP1 and ABCG2
Cervical CancerInduction of necroptosis via ROS-mediated pathways
Liver CancerInhibition of CDC25B protein

In one study, the combination therapy involving Anthraquinone, 1-mercapto- and cisplatin significantly inhibited the growth of ovarian carcinoma cells by downregulating multidrug resistance proteins . Another study highlighted its ability to induce necroptosis in cancer cells through the activation of c-Jun N-terminal kinases (JNK) signaling pathways .

Antioxidant Activity

Anthraquinones are recognized for their antioxidant properties. Anthraquinone, 1-mercapto- can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress.

Mechanism

The antioxidant mechanism involves the reduction of oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) . This activity is critical for preventing cellular damage associated with neurodegenerative diseases and aging.

Table 3: Antioxidant Activity Summary

Assay TypeResultReference
DPPH Radical ScavengingHigh scavenging activity
Lipid PeroxidationInhibition observed

Q & A

How can computational methods enhance the design of 1-mercaptoanthraquinone derivatives for cancer therapeutics?

Advanced Research Focus
Computer-aided drug design (CADD) enables virtual screening of anthraquinone derivatives by simulating interactions with cancer-related macromolecular targets. Key steps include:

  • Target Identification : Use databases (e.g., Protein Data Bank) to retrieve 3D structures of cancer-related proteins (e.g., kinases, DNA topoisomerases) .
  • Molecular Docking : Employ tools like AutoDock or Schrödinger Suite to predict binding affinities and modes of 1-mercaptoanthraquinone derivatives .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to optimize substituent groups for improved pharmacokinetics and reduced toxicity .
  • Validation : Cross-validate computational predictions with in vitro assays (e.g., cytotoxicity screening against cancer cell lines) .

Data Synthesis : Systematic reviews (e.g., PRISMA-guided analyses) highlight trends in CADD tools and identify anthraquinone derivatives targeting pathways like apoptosis and angiogenesis .

What experimental strategies resolve contradictions in anthraquinone redox properties for energy storage applications?

Advanced Research Focus
1-Mercaptoanthraquinone’s redox behavior is critical for redox flow batteries (RFBs). Conflicting data on reduction potentials and stability can be addressed via:

  • DFT Calculations : Compute solvation-free energies and lithium-ion pairing effects to predict redox windows (e.g., methylation increases reduction potential by ~0.4 V) .
  • Mixed Redox Systems : Combine derivatives (e.g., 2,6-N-TSAQ + 2,6-DHAQ) to enhance energy density; validate via cyclic voltammetry and galvanostatic cycling .
  • In Situ Spectroscopy : Use EPR or UV-vis to monitor charge transfer intermediates and decomposition pathways during cycling .

Methodological Note : Central Composite Design (CCD) optimizes variables like pH and electrolyte concentration to balance stability and performance .

How can spatial distribution analysis of 1-mercaptoanthraquinone in biological systems refine toxicity assessments?

Advanced Research Focus
Traditional toxicity assays may miss tissue-specific effects. Advanced techniques include:

  • DESI-Q-TOF/MS Imaging : Visualize renal distribution of anthraquinones in rat models to correlate genotoxicity (e.g., lucidin) with site-specific carcinogenicity .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites and quantify reactive oxygen species (ROS) generation in target organs .
  • Cytotoxicity Screening : Pair high-content imaging with transcriptomics to map dose-dependent cellular responses (e.g., apoptosis vs. necrosis) .

Contradiction Alert : While anthraquinones are considered biologically inert in some studies , mercapto-substituted derivatives may exhibit higher reactivity, necessitating targeted assays .

What synthetic routes optimize 1-mercaptoanthraquinone yield while minimizing byproducts?

Basic Research Focus
Key methodologies for efficient synthesis:

  • Oxidative Functionalization : Use anthracene gas-phase oxidation with t-butyl hydroperoxide or H₂O₂ to introduce quinone moieties, followed by thiolation via nucleophilic substitution .
  • Pulping Byproduct Recovery : Soda-anthraquinone pulping of biomass (e.g., G. robusta leaves) can yield anthraquinone derivatives; optimize NaOH and AQ charges via Response Surface Methodology (RSM) .
  • Purification : Employ flash chromatography or recrystallization in ethanol/water mixtures to isolate 1-mercaptoanthraquinone from di-thiolated byproducts .

Characterization : Validate purity via HPLC-UV (LOQ: 10 ppm) and NMR (e.g., ¹H/¹³C chemical shifts for –SH group identification) .

How do substituent groups influence the electronic structure of 1-mercaptoanthraquinone?

Advanced Research Focus
Substituent effects are critical for tuning properties:

  • DFT Studies : Calculate HOMO-LUMO gaps and spin density distributions to predict charge transfer in photochemical dyads (e.g., Cu⁺-anthraquinone systems) .
  • Electron Donor/Acceptor Groups : –OCH₃ or –NH₂ groups increase electron density at the quinone core, enhancing redox activity; –NO₂ groups reduce solubility but improve oxidative stability .
  • X-Ray Crystallography : Refine atomic parameters (accuracy: ±0.01 Å) to confirm planarity and hydrogen bonding patterns, which affect packing in solid-state applications .

Validation : Compare computational results with experimental vibrational spectra (FT-IR/Raman) and electrochemical impedance spectroscopy .

What systematic frameworks guide reproducibility in anthraquinone-based research?

Basic Research Focus
To ensure replicability:

  • Protocol Standardization : Follow PRISMA guidelines for literature reviews and PROSPERO registration for systematic studies .
  • Data Reporting : Use supplemental files for raw datasets (e.g., docking scores, spectral libraries) and detailed experimental conditions (e.g., RSM parameters) .
  • Cross-Validation : Replicate key findings (e.g., redox potentials) across multiple labs using shared reference standards .

Ethical Note : Disclose conflicts of interest and cite primary literature to avoid bias in data interpretation .

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